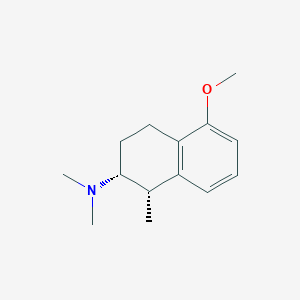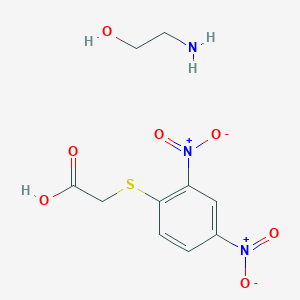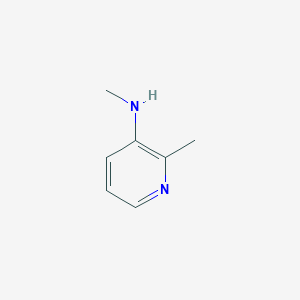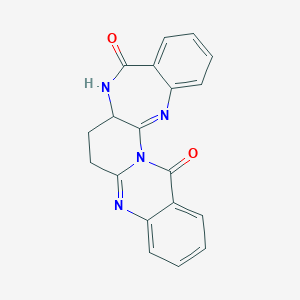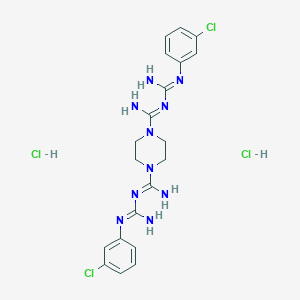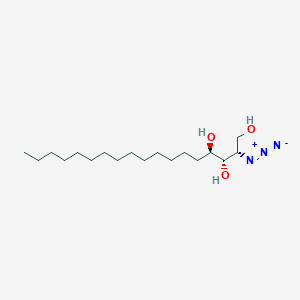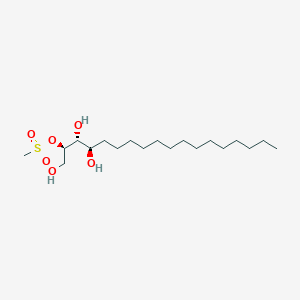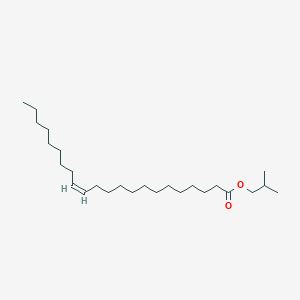
Isobutyl (Z)-docos-13-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl (Z)-docos-13-enoate is a type of unsaturated fatty acid ester that has been the subject of extensive scientific research in recent years. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of isobutyl (Z)-docos-13-enoate is complex and has not yet been fully elucidated. However, it is believed that this compound exerts its effects by modulating the activity of various enzymes and signaling pathways in cells. For example, isobutyl (Z)-docos-13-enoate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This may explain its anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
Isobutyl (Z)-docos-13-enoate has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and antioxidant effects. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been studied for its potential use in the treatment of cancer. Isobutyl (Z)-docos-13-enoate has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to have antioxidant effects, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Isobutyl (Z)-docos-13-enoate has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize and purify, and is stable under a range of experimental conditions. Additionally, isobutyl (Z)-docos-13-enoate has been extensively studied, and its mechanism of action and biochemical effects are well-understood. However, there are also some limitations to the use of isobutyl (Z)-docos-13-enoate in lab experiments. For example, this compound may have different effects in different cell types or in vivo, and its effects may be influenced by factors such as dose and duration of exposure.
Orientations Futures
There are several future directions for research on isobutyl (Z)-docos-13-enoate. One potential area of research is the development of new methods for synthesizing this compound, which may improve its purity or yield. Additionally, further research is needed to fully elucidate the mechanism of action of isobutyl (Z)-docos-13-enoate, and to identify additional targets for this compound. Furthermore, additional studies are needed to determine the safety and efficacy of isobutyl (Z)-docos-13-enoate in vivo, and to evaluate its potential use in the treatment of various diseases. Finally, research is needed to explore the potential applications of isobutyl (Z)-docos-13-enoate in fields such as food science and agriculture.
Méthodes De Synthèse
Isobutyl (Z)-docos-13-enoate can be synthesized using a variety of different methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the fatty acid and the alcohol. Chemical synthesis involves the use of chemical reagents to produce the ester, while microbial synthesis involves the use of microorganisms to produce the ester.
Applications De Recherche Scientifique
Isobutyl (Z)-docos-13-enoate has been the subject of extensive scientific research due to its potential applications in a variety of fields, including medicine, food science, and agriculture. In medicine, this compound has been found to have anti-inflammatory and anti-tumor properties, and has been studied for its potential use in the treatment of cancer and other diseases. In food science, isobutyl (Z)-docos-13-enoate has been studied for its potential use as a food additive, due to its ability to improve the texture and flavor of food products. In agriculture, this compound has been studied for its potential use as a pesticide, due to its ability to inhibit the growth of certain pests.
Propriétés
Numéro CAS |
19773-50-3 |
|---|---|
Nom du produit |
Isobutyl (Z)-docos-13-enoate |
Formule moléculaire |
C26H50O2 |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
2-methylpropyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(27)28-24-25(2)3/h11-12,25H,4-10,13-24H2,1-3H3/b12-11- |
Clé InChI |
VTAMRSRSTWWDEQ-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(C)C |
Autres numéros CAS |
19773-50-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



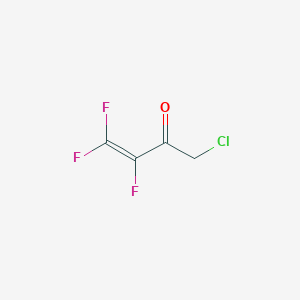
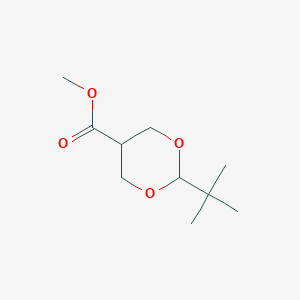
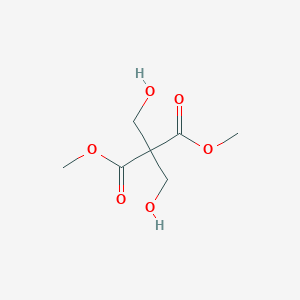
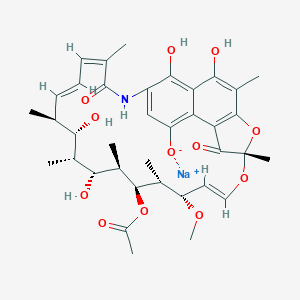
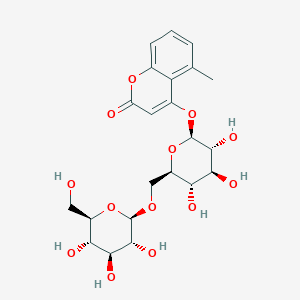
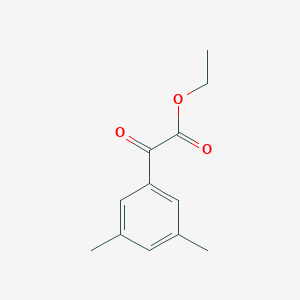
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
